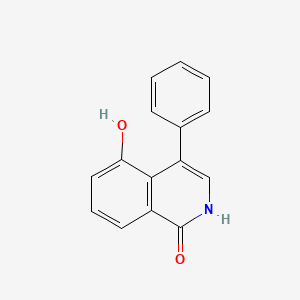
5-Hydroxy-4-phenylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-phenylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of a hydroxy group at the 5th position and a phenyl group at the 4th position on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The specific steps are as follows:
Condensation Reaction: An aromatic aldehyde (such as benzaldehyde) reacts with an amine (such as 2-aminophenol) under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the isoquinoline ring.
Hydroxylation: The resulting isoquinoline compound is then hydroxylated at the 5th position using a suitable oxidizing agent, such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Formation of 5-oxo-4-phenylisoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Hydroxy-4-phenylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy group can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylisoquinolin-1(2H)-one: Lacks the hydroxy group at the 5th position.
5-Methoxy-4-phenylisoquinolin-1(2H)-one: Contains a methoxy group instead of a hydroxy group at the 5th position.
5-Hydroxy-4-methylisoquinolin-1(2H)-one: Contains a methyl group instead of a phenyl group at the 4th position.
Uniqueness
5-Hydroxy-4-phenylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxy group and the phenyl group, which confer distinct chemical properties and reactivity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the phenyl group contributes to its aromaticity and stability.
Propriétés
Numéro CAS |
656234-16-1 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
5-hydroxy-4-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO2/c17-13-8-4-7-11-14(13)12(9-16-15(11)18)10-5-2-1-3-6-10/h1-9,17H,(H,16,18) |
Clé InChI |
LNYJWTLECZKOMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


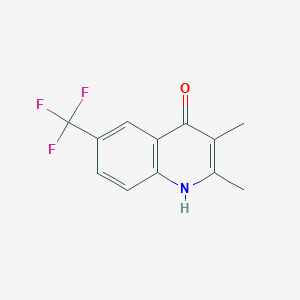
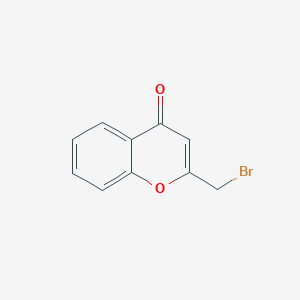
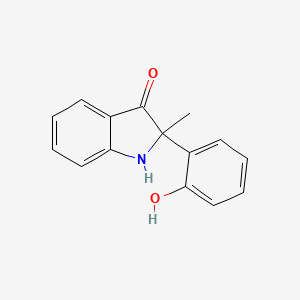
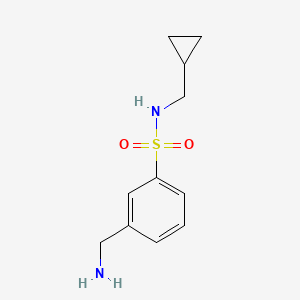



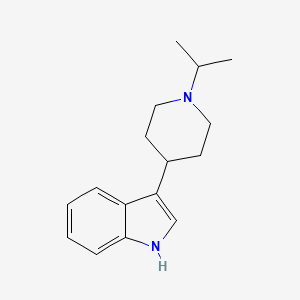
![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)



![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)

